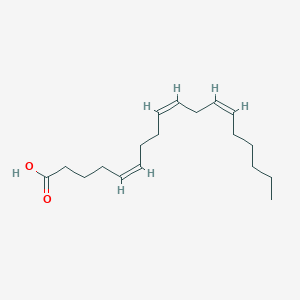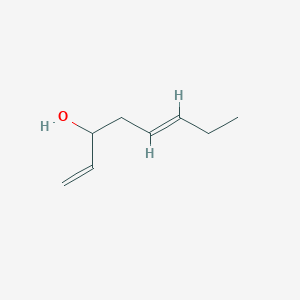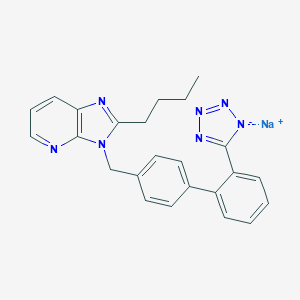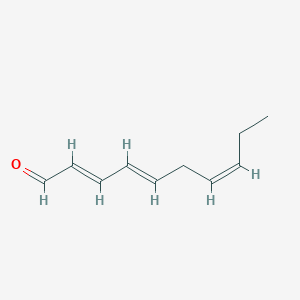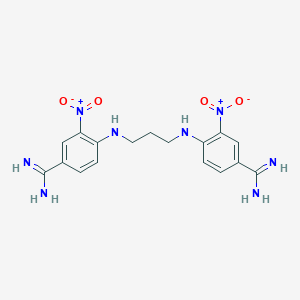
4,4'-(1,3-Propanediyldiimino)bis-(3-nitrobenzenecarboximidamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-(1,3-Propanediyldiimino)bis-(3-nitrobenzenecarboximidamide), commonly known as PDI, is a compound that has been extensively studied for its potential applications in scientific research. PDI is a versatile molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism Of Action
The mechanism of action of PDI is not fully understood, but it is believed to involve the formation of covalent bonds between the PDI molecule and its target protein or DNA. This can result in changes to the structure or function of the target molecule, allowing researchers to study its properties in more detail.
Biochemical And Physiological Effects
PDI has been shown to have a range of biochemical and physiological effects, including the ability to induce protein aggregation and stabilize protein complexes. It has also been shown to have antimicrobial properties and to inhibit the activity of certain enzymes.
Advantages And Limitations For Lab Experiments
One of the main advantages of PDI is its versatility, which allows it to be used in a wide range of scientific research applications. However, PDI can be difficult to work with due to its low solubility in water and its tendency to form aggregates. In addition, PDI can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving PDI. One area of interest is the development of new methods for synthesizing and purifying PDI, which could improve its utility in scientific research. Another area of interest is the development of new applications for PDI, such as in the study of protein-protein interactions in living cells. Additionally, researchers are interested in exploring the potential therapeutic applications of PDI, such as in the treatment of bacterial infections or cancer.
Synthesis Methods
PDI can be synthesized using a variety of methods, including the reaction of 3-nitrobenzenecarboxylic acid with diethylenetriamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product can be purified using methods such as recrystallization or column chromatography.
Scientific Research Applications
PDI has a wide range of potential applications in scientific research. It has been used as a fluorescent probe for studying protein-protein interactions, as well as a cross-linking agent for stabilizing protein complexes. PDI has also been used in the study of DNA-binding proteins and in the development of biosensors.
properties
CAS RN |
125880-83-3 |
|---|---|
Product Name |
4,4'-(1,3-Propanediyldiimino)bis-(3-nitrobenzenecarboximidamide) |
Molecular Formula |
C17H20N8O4 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-[3-(4-carbamimidoyl-2-nitroanilino)propylamino]-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C17H20N8O4/c18-16(19)10-2-4-12(14(8-10)24(26)27)22-6-1-7-23-13-5-3-11(17(20)21)9-15(13)25(28)29/h2-5,8-9,22-23H,1,6-7H2,(H3,18,19)(H3,20,21) |
InChI Key |
ZMDDUDRQHBLMAP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])NCCCNC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])NCCCNC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Other CAS RN |
125880-83-3 |
synonyms |
4-[3-[(4-carbamimidoyl-2-nitro-phenyl)amino]propylamino]-3-nitro-benze necarboximidamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



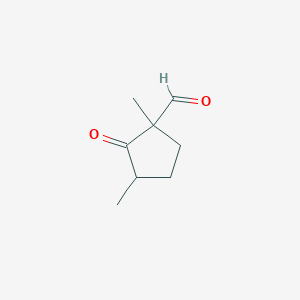
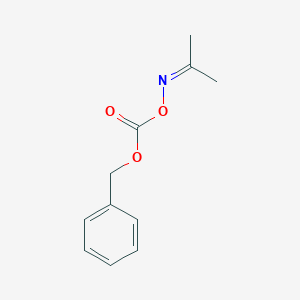
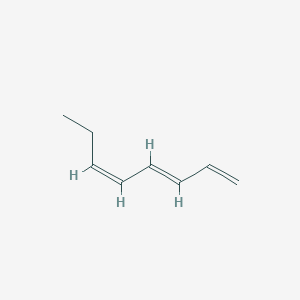
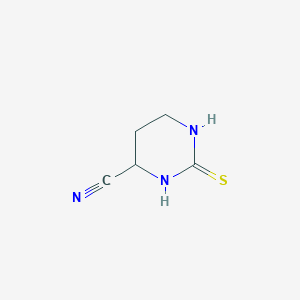
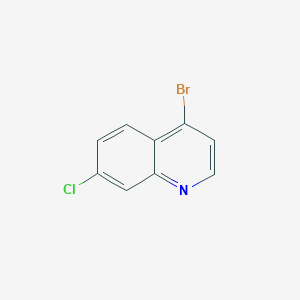
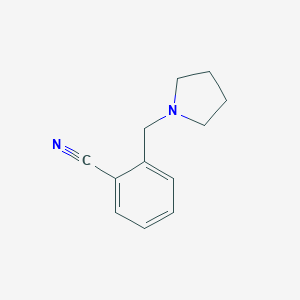
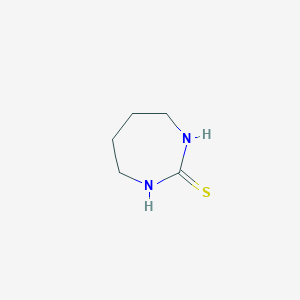
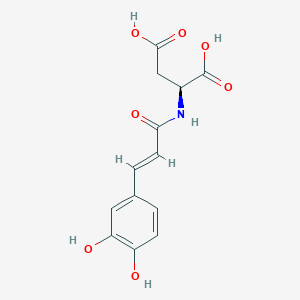
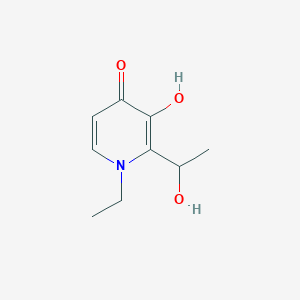
![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)
